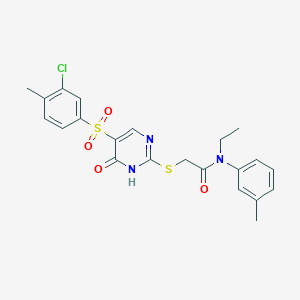

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced using a sulfonyl chloride in the presence of a base. The pyrimidine ring could be formed through a condensation reaction involving an amidine and a β-dicarbonyl compound. The acetamide group could be introduced through a reaction with acetic anhydride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The pyrimidine ring and the phenyl rings would likely contribute to the compound’s aromaticity, while the sulfonyl and acetamide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups and potential for hydrogen bonding might make the compound soluble in polar solvents .科学的研究の応用

Antifolate and Antitumor Agents

Design and Synthesis of Classical and Nonclassical Antifolates : Research has led to the development of classical and nonclassical antifolates that act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme involved in the folate pathway critical for DNA synthesis. Such compounds have shown promise as antitumor agents, with the potential for treating various cancers through the inhibition of tumor cell growth. One classical antifolate demonstrated significant inhibition of human DHFR and potent antitumor activity against several tumor cell lines in culture, highlighting the potential of these compounds in cancer therapy (Gangjee et al., 2007).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Potent Dual Inhibitors : Another study explored the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and DHFR. These enzymes are crucial for nucleotide synthesis, making them attractive targets for cancer treatment. A classical analogue synthesized in this study was found to be the most potent dual inhibitor known to date for human TS and DHFR, indicating significant therapeutic potential for the treatment of cancer through the simultaneous inhibition of these two enzymes (Gangjee et al., 2008).

Antibacterial and Anti-Urease Activities

Sulphonylacetamide Derivatives with Antibacterial and Anti-Urease Properties : Derivatives containing the sulphonylacetamide moiety have been synthesized and evaluated for their antibacterial and anti-urease activities. These compounds showed promising antibacterial activity against a range of pathogens and exhibited significant urease inhibition, suggesting potential applications in treating infections and conditions associated with urease activity (Noreen et al., 2015).

Antitumor Activity of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives

New Derivatives with Antitumor Activity : Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has yielded compounds with potent anticancer activity. These novel derivatives demonstrated significant growth inhibition against various human cancer cell lines, comparable to established chemotherapy drugs, underscoring the therapeutic potential of these compounds in oncology (Hafez & El-Gazzar, 2017).

特性

IUPAC Name |

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S2/c1-4-26(16-7-5-6-14(2)10-16)20(27)13-31-22-24-12-19(21(28)25-22)32(29,30)17-9-8-15(3)18(23)11-17/h5-12H,4,13H2,1-3H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTNQELZNZLXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)

![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)